molecular formula C10H6Cl2N2 B13118853 2,6-Dichloro-3,4'-bipyridine

2,6-Dichloro-3,4'-bipyridine

Cat. No.: B13118853
M. Wt: 225.07 g/mol
InChI Key: QVVORSUGMAXPHT-UHFFFAOYSA-N
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Description

2,6-Dichloro-3,4'-bipyridine is a useful research compound. Its molecular formula is C10H6Cl2N2 and its molecular weight is 225.07 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H6Cl2N2

Molecular Weight

225.07 g/mol

IUPAC Name

2,6-dichloro-3-pyridin-4-ylpyridine

InChI

InChI=1S/C10H6Cl2N2/c11-9-2-1-8(10(12)14-9)7-3-5-13-6-4-7/h1-6H

InChI Key

QVVORSUGMAXPHT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1C2=CC=NC=C2)Cl)Cl

Origin of Product

United States

The Significance of Bipyridine Motifs in Contemporary Chemical Research

Bipyridine scaffolds are of paramount importance in modern chemical research due to their exceptional ability to act as bidentate ligands, binding to metal ions through their two nitrogen atoms. wisdomlib.orglboro.ac.uk This property makes them indispensable in coordination chemistry for the synthesis of metal complexes with diverse applications. wisdomlib.orgresearchgate.net These complexes are integral to fields such as catalysis, materials science, and photochemistry. researchgate.netsolubilityofthings.commdpi.com For instance, 2,2'-bipyridine (B1663995) has been described as one of the most widely used ligands in coordination chemistry, playing a crucial role in the development of our understanding of metal complex thermodynamics, kinetics, and photophysical properties. nih.gov

The versatility of the bipyridine unit stems from its robust redox stability and the ease with which it can be functionalized, allowing for the fine-tuning of its electronic and steric properties. lboro.ac.ukresearchgate.net This adaptability has led to the use of bipyridine-containing molecules in the construction of supramolecular assemblies, luminescent devices, and as components in photoredox catalysis. researchgate.netacs.org The ability to form stable complexes with a wide range of metals has also positioned bipyridine derivatives as key building blocks in the development of novel materials and functional molecules. mdpi.com

Bipyridines can be categorized into symmetrical isomers, such as 2,2'-, 3,3'-, and 4,4'-bipyridines, and asymmetrical isomers like 2,3'-, 2,4'-, and 3,4'-bipyridines. mdpi.com Each isomeric form presents unique coordination geometries and electronic properties, further expanding the scope of their applications.

Distinctive Structural Features of 2,6 Dichloro 3,4 Bipyridine and Its Isomeric Context

2,6-Dichloro-3,4'-bipyridine is a specific isomer within the broader family of dichlorinated bipyridines. Its structure is characterized by two pyridine (B92270) rings linked by a single carbon-carbon bond between the 3-position of one ring and the 4'-position of the other. Two chlorine atoms are substituted at the 2 and 6 positions of the first pyridine ring.

The isomeric context of dichlorinated bipyridines is vast, with chlorine atoms potentially substituting any of the available carbon atoms on the bipyridine framework. For example, in the 2,2'-bipyridine (B1663995) system, chlorination can occur at various positions, leading to isomers such as 6-bromo-2,2′-bipyridine and 6,6′-dibromo-2,2′-bipyridine (note: bromine instead of chlorine, but illustrates isomeric possibilities). mdpi.com Another example is 6,6'-Dichloro-3,3'-dimethyl-2,2'-bipyridine, which features a different substitution pattern. solubilityofthings.com

The specific arrangement of the pyridine rings and the placement of the chloro substituents in this compound influence its chemical reactivity and physical properties. The presence of chlorine atoms, which are electron-withdrawing groups, can significantly alter the electron density of the pyridine rings, thereby affecting its coordination ability and susceptibility to further chemical transformations. The asymmetrical nature of the 3,4'-linkage, compared to the more common 2,2' or 4,4' linkages, results in a distinct spatial arrangement of the nitrogen atoms, which in turn dictates the geometry of its metal complexes.

Table 1: Properties of this compound

PropertyValue
CAS Number 867373-61-3 bldpharm.com
Molecular Formula C10H6Cl2N2 bldpharm.comnih.gov
Molecular Weight 225.07 g/mol bldpharm.com

Historical Perspectives and Evolution of Research on Dichlorinated Bipyridines

Established Synthetic Routes for Bipyridine Scaffolds Applicable to Dichloro-bipyridines

The formation of the pyridine-pyridine bond is most effectively accomplished using metal-catalyzed cross-coupling reactions. These methods offer a versatile toolkit for creating a wide array of substituted bipyridines by coupling various pyridine (B92270) derivatives. mdpi.compreprints.org The choice of method often depends on the availability of starting materials, functional group tolerance, and the desired substitution pattern.

Metal-Catalyzed Cross-Coupling Approaches

Transition-metal catalysis, particularly with palladium and nickel, is the most powerful and widely used strategy for constructing bipyridine skeletons. researchgate.net These reactions involve the coupling of a pyridine-halide or triflate with a pyridine-organometallic reagent.

The Suzuki-Miyaura coupling is a highly favored method for forming C-C bonds due to its mild reaction conditions, the commercial availability of reagents, and the generally low toxicity of the boronic acid or ester byproducts. mdpi.comnih.govresearchgate.net The reaction typically involves the palladium-catalyzed coupling of an aryl halide with an arylboronic acid or its ester derivative in the presence of a base. ua.es

For the synthesis of 2,6-Dichloro-3,4'-bipyridine, a plausible Suzuki-Miyaura strategy would involve the coupling of a 2,6-dichloro-3-halopyridine (e.g., 2,6-dichloro-3-bromopyridine) with a pyridine-4-boronic acid derivative. Research has demonstrated the feasibility of selectively coupling polychlorinated aromatics. For instance, protocols have been developed to selectively convert 2,6-dichloropyridines into 2-aryl-6-chloropyridines, showcasing the ability to functionalize one chloro-position while leaving the other intact. acs.org While 2-pyridylboronic acids can be unstable, various stable derivatives like N-phenyldiethanolamine esters or trifluoroborate salts have been successfully employed in couplings with halopyridines. mdpi.compreprints.orgresearchgate.net

Reactant 1Reactant 2Catalyst/LigandBase/SolventYieldReference
Aryl ChlorideAlkyl Pinacol (B44631) Boronic EsterPd₂(dba)₃ / FcPPh₂K₃PO₄ / Dioxane:H₂OHigh acs.org
Bromopyridine2-Pyridineboronic acid N-phenyldiethanolamine esterPdCl₂(PPh₃)₂Not specifiedGood mdpi.compreprints.org
ChloropyridineTetrabutylammonium 2-pyridylborate saltPdCl₂(dcpp)N-methyl ethanolamineGood to Excellent mdpi.compreprints.org
Pyridyl Halide3-Pyridine boronic pinacol esterCyclopalladated ferrocenylimineNot specifiedHigh preprints.org

The Negishi coupling is another powerful tool for bipyridine synthesis, involving the reaction of an organozinc compound with an organohalide catalyzed by a nickel or palladium complex. orgsyn.orgacs.org This method is noted for its high yields, mild conditions, and excellent functional group tolerance. orgsyn.orgorganic-chemistry.org Both 2-bromo- and the less reactive 2-chloropyridines have been shown to be effective coupling partners. organic-chemistry.org

A viable Negishi route to this compound could involve the reaction of a (2,6-dichloro-pyridin-3-yl)zinc halide with a 4-halopyridine, or conversely, a (pyridin-4-yl)zinc halide with a 2,6-dichloro-3-halopyridine. The required organozinc reagents can be prepared through direct insertion of activated zinc into a pyridyl halide or by transmetalation from a pyridyl lithium compound. orgsyn.org The reactivity difference between halogen atoms (I > Br > Cl) can allow for selective couplings in di- or polyhalogenated systems. orgsyn.org

Reactant 1Reactant 2Catalyst/LigandSolventYieldReference
2-Bromo/ChloropyridinesOrganozinc pyridyl reagentsPd(PPh₃)₄Not specified50-98% organic-chemistry.org
2-Pyridyl zinc halidesBromopyridinesPd(dba)₂ / XPhosNot specifiedGood mdpi.compreprints.org
(3-(diisopropylcarbamoyl)-4-methoxypyridin-2-yl)zinc(II) chloride2-Bromopyridine (B144113)Pd(PPh₃)₄THFGood mdpi.compreprints.org
2-Bromopyridine2-Thiophenyl zinc chlorideNot specifiedNot specifiedGood diva-portal.org

Stille coupling utilizes organotin compounds (stannanes) reacting with organic halides in the presence of a palladium catalyst. mdpi.com It is a highly versatile method that can proceed where Suzuki couplings might fail; however, a significant drawback is the high toxicity of the organotin reagents and byproducts. mdpi.compreprints.org The reaction has been successfully applied to prepare a wide range of 2,2'-bipyridines and more complex terpyridines. acs.org

The synthesis of this compound via Stille coupling would likely proceed by coupling 2,6-dichloro-3-halopyridine with a 4-(tributylstannyl)pyridine, or the reverse combination. The reaction often requires a co-catalyst like copper(I) iodide (CuI) and a base such as cesium fluoride (B91410) (CsF) to achieve high yields. mdpi.com This method has been used to couple stannylated pyridines with bromopyridines effectively. mdpi.compreprints.orgresearchgate.net

Reactant 1Reactant 2Catalyst/AdditivesSolventYieldReference
3- or 2-StannylpyridinesBromopyridinesCyclopalladated ferrocenylimine / CuI, CsFNot specifiedGood mdpi.com
Stannylated pyridinesBromopyridinesPdCl₂(PPh₃)₂Not specifiedGood mdpi.compreprints.org
4,6-Dichloro-2-phenylpyrimidine6-Tributylstannyl-2,2'-bipyridinePd(PPh₃)₂Cl₂DMFGood cdnsciencepub.com

The classic Ullmann reaction is a copper-mediated homocoupling of aryl halides to form symmetrical biaryls. organic-chemistry.orgsemanticscholar.org This method typically requires high temperatures (often >200 °C) and stoichiometric amounts of copper, which has limited its utility. mdpi.comorganic-chemistry.org While effective for producing symmetrical bipyridines, such as from 2-bromopyridine, its application to the synthesis of unsymmetrical bipyridines like this compound is not direct. semanticscholar.org However, modern variations using palladium and copper co-catalysis or nickel catalysts have been developed, which can proceed under milder conditions. mdpi.compreprints.org The primary utility of this reaction in the context of dichlorobipyridines would be for the synthesis of symmetrical precursors, for example, the homocoupling of a 2,6-dichloro-3-halopyridine, although this specific reaction is challenging. researchgate.net

ReactantCatalyst/ReagentConditionsProduct TypeReference
Aryl HalideExcess Copper>200 °CSymmetric Biaryl organic-chemistry.org
2-BromopyridineCopper metalHigh Temperature2,2'-Bipyridine semanticscholar.org
BromopyridinesPd(OAc)₂ / Copper powderNot specifiedSymmetric Bipyridines mdpi.com
Pyridyl HalidesNi catalyst from NaH/t-BuONa/Ni(OAc)₂/PPh₃Not specifiedSymmetric Bipyridines researchgate.net

Homocoupling reactions, which dimerize a single halide precursor, are primarily used for synthesizing symmetrical bipyridines. Nickel-catalyzed electroreductive homocoupling of 2,6-dihalopyridines has been shown to produce symmetrical 2,6-dichloro-2,2'-bipyridine. lookchem.com However, attempts to homocouple sterically hindered substrates like 2,6-dichloro-3-methyl-pyridine have been reported to be unsuccessful, suggesting that the synthesis of a symmetrical 3,3'-disubstituted-6,6'-dichlorobipyridine via this route is not straightforward. researchgate.net

Heterocoupling, the coupling of two different halide precursors, offers a more direct, albeit often lower-yielding, route to unsymmetrical bipyridines. Statistical distributions of products (two homocoupled and one heterocoupled) are common. mdpi.com For example, the reaction between 2-bromopyridine and 2-bromo-6-methylpyridine (B113505) gives a mixture of the three possible bipyridine products. mdpi.com A notable example is the reaction between 2,6-dichloropyridine (B45657) and 2-bromo-6-methylpyridine to form a terpyridine, demonstrating the feasibility of coupling dichloropyridines with other halopyridines. preprints.orgresearchgate.net This suggests that a heterocoupling between 2,6-dichloro-3-halopyridine and a 4-halopyridine could potentially yield the target this compound, though likely as part of a product mixture requiring careful separation.

Reaction TypeReactantsCatalyst/ConditionsKey Product(s)YieldReference
Homocoupling2,6-DichloropyridineNi-catalyzed electroreductive2,6-Dichloro-2,2'-bipyridine46% lookchem.com
Homocoupling2,6-Dichloro-3-methyl-pyridineMetal-catalyzedTarget homocoupled product not obtained0% researchgate.net
Heterocoupling2,6-Dichloropyridine + 2-Bromo-6-methylpyridineNi-catalyzed electroreductive6,6''-dimethyl-2,2':6',2''-terpyridine10% preprints.orgresearchgate.net
HomocouplingBromopyridinesPd(OAc)₂ / Indium, LiClSymmetrical bipyridinesGood to Excellent mdpi.com

Regioselective Synthesis of this compound

Achieving the specific this compound structure requires precise regiochemical control during the synthesis. This control is exerted through two main strategies: managing the regioselectivity of the halogenation and cross-coupling steps, and designing precursor molecules that inherently lead to the desired isomer.

The final arrangement of the chloro substituents and the pyridine rings is dictated by the structure of the starting materials. To form the 3,4'-bipyridine (B8713429) core, a cross-coupling reaction must be performed between a 3-substituted pyridine and a 4-substituted pyridine.

The key to forming the target molecule is the use of a pyridine ring that is already chlorinated at the 2- and 6-positions. A plausible precursor for this would be a 4-substituted-2,6-dichloropyridine. For instance, a Suzuki coupling could be performed between 2,6-dichloro-4-bromopyridine and pyridine-3-boronic acid . The regioselectivity of the coupling is therefore predetermined by the positions of the bromine and boronic acid functional groups on the respective pyridine rings. The choice of catalyst and ligands can further enhance the efficiency and selectivity of such cross-coupling reactions, minimizing unwanted side reactions.

The rational design of precursors is the most critical factor for the successful synthesis of this compound. The synthesis must join a 3-pyridyl unit with a 2,6-dichloro-4-pyridyl unit. This can be accomplished via several cross-coupling pathways, where the reactive groups are placed on alternate rings to drive the desired connection.

Below are potential precursor pairs for the regioselective synthesis of the target compound:

Precursor APrecursor BProposed Reaction TypeRationale
2,6-Dichloro-4-bromopyridinePyridine-3-boronic acidSuzuki CouplingA standard and reliable cross-coupling method where precursors define the regiochemistry.
3-Bromopyridine2,6-Dichloropyridine-4-boronic acidSuzuki CouplingAn alternative Suzuki pathway; the synthesis and stability of the dichlorinated boronic acid would be a key challenge.
2,6-Dichloro-4-bromopyridine3-(Tributylstannyl)pyridineStille CouplingAn effective coupling method, though it involves toxic tin reagents.
2,6-Dichloro-4-iodopyridine(3-Pyridyl)zinc chlorideNegishi CouplingUtilizes a more reactive organozinc reagent, which can be effective for challenging couplings.

Scalability and Industrial Feasibility of Synthetic Protocols

The industrial-scale production of a complex molecule like this compound is governed by factors such as cost, safety, efficiency, and environmental impact. acs.org While many of the discussed laboratory-scale methods are effective, their transition to an industrial setting presents several challenges.

Catalyst Cost and Recovery: Palladium catalysts, which are central to most effective cross-coupling reactions, are expensive. Efficient catalyst recovery and recycling are essential for an economically viable industrial process.

Reaction Conditions and Safety: Some synthetic routes require harsh conditions, toxic reagents (e.g., organotins in Stille coupling), or specialized equipment (e.g., for electrochemical synthesis), which can increase operational costs and safety concerns. mdpi.comlboro.ac.uk

Purification: The purification of the final product to remove catalysts, unreacted starting materials, and byproducts can be challenging and resource-intensive, particularly in separating structurally similar isomers that may form.

For a synthetic protocol to be considered industrially feasible, it should ideally involve a minimal number of steps, use cost-effective and readily available starting materials, employ low loadings of a recyclable catalyst, and proceed with high yield and selectivity to simplify purification. Biocatalytic methods and a focus on sustainable chemistry are increasingly being employed to make the synthesis of complex pharmaceutical ingredients more efficient and environmentally friendly, principles that could be applied to the synthesis of specialty chemicals like dichlorinated bipyridines. acs.org

Nucleophilic Aromatic Substitution Reactions on the Pyridine Rings

The pyridine ring is inherently electron-deficient, a characteristic that is amplified by the presence of two electron-withdrawing chlorine atoms at the C2 and C6 positions. This electronic setup makes the this compound scaffold particularly susceptible to nucleophilic aromatic substitution (SNAr).

Displacement of Chlorine Atoms by Various Nucleophiles

The chlorine atoms at the 2- and 6-positions of the bipyridine are effective leaving groups and can be displaced by a wide array of nucleophiles. The reactivity is enhanced by the electron-withdrawing nature of the pyridine nitrogen, which stabilizes the intermediate formed during the substitution process. Both chlorine atoms are activated towards substitution, and reactions can lead to mono- or di-substituted products depending on the stoichiometry and reaction conditions.

Common nucleophiles that can displace the chlorine atoms include alkoxides, phenoxides, thiophenolates, amines, and ammonia. researchgate.net For instance, reaction with sodium methoxide (B1231860) would yield methoxy-substituted bipyridines, while reaction with amines like 1-methylpiperazine (B117243) would produce the corresponding amino-substituted derivatives. researchgate.net The regioselectivity of the substitution (i.e., which chlorine is replaced first in a mono-substitution) is influenced by the electronic effect of the 4'-pyridyl group and the steric environment around the reaction centers. researchgate.net

Nucleophile TypeExample NucleophilePotential Product(s)
Oxygen NucleophilesSodium Methoxide (NaOMe)2-chloro-6-methoxy-3,4'-bipyridine / 2,6-dimethoxy-3,4'-bipyridine
Nitrogen Nucleophiles1-Methylpiperazine2-chloro-6-(4-methylpiperazin-1-yl)-3,4'-bipyridine / 2,6-bis(4-methylpiperazin-1-yl)-3,4'-bipyridine
Nitrogen NucleophilesAmmonia (NH₃)6-chloro-3,4'-bipyridin-2-amine / 3,4'-bipyridine-2,6-diamine
Sulfur NucleophilesSodium Thiophenolate (NaSPh)2-chloro-6-(phenylthio)-3,4'-bipyridine / 2,6-bis(phenylthio)-3,4'-bipyridine

Mechanistic Investigations of Substitution Processes

The mechanism for nucleophilic aromatic substitution on the 2,6-dichloropyridine ring proceeds via a two-step addition-elimination pathway. nih.gov In the first, rate-determining step, the nucleophile attacks the carbon atom bearing a chlorine atom (C2 or C6), leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyridine ring and is effectively stabilized by the electronegative nitrogen atom.

Electrophilic Aromatic Substitution Reactions on this compound

Electrophilic aromatic substitution (EAS) on pyridine and its derivatives is generally challenging. The nitrogen atom acts as an electron-withdrawing group via induction, deactivating the entire ring system towards attack by electrophiles. Furthermore, under the acidic conditions often required for EAS, the pyridine nitrogen is protonated, creating a pyridinium (B92312) cation which is even more strongly deactivated.

In this compound, both pyridine rings are significantly deactivated. The first ring contains two deactivating chloro substituents in addition to the nitrogen atom. The second ring is a 4'-pyridyl substituent, which also deactivates the first ring. Consequently, forcing conditions are required to achieve electrophilic substitution.

Nitration, for example, has been reported for 2,6-dichloropyridine, requiring harsh conditions such as a mixture of nitric acid and oleum (B3057394) (fuming sulfuric acid) at elevated temperatures. rsc.orggoogle.com Under these conditions, substitution occurs at the 3-position (meta to the nitrogen and ortho/para to the chlorines). By analogy, for this compound, any electrophilic attack on the dichlorinated ring would be expected to occur at the C5 position. The 4'-pyridyl ring is also deactivated, and substitution would likely occur at the C3' and C5' positions.

ReactionTypical ReagentsExpected Product Position(s)Notes
NitrationHNO₃ / Oleum, high temp.5-nitro or 3'-nitro / 5'-nitroVery low yields and harsh conditions expected. google.com
SulfonationSO₃ / H₂SO₄, high temp.5-sulfonic acid or 3'-sulfonic acidReaction is difficult; bulky groups can facilitate C-sulfonation by blocking N-addition. iust.ac.ir
HalogenationBr₂ / Oleum, high temp.5-bromo or 3'-bromo / 5'-bromoRequires severe conditions.
Friedel-CraftsAlCl₃ / R-Cl or RCOClGenerally does not occurThe Lewis acid catalyst complexes with the pyridine nitrogen, leading to strong deactivation.

Metalation Reactions and Functionalization through Organometallic Intermediates

Directed ortho metalation (DoM) and halogen-metal exchange are powerful strategies for the functionalization of pyridine rings. For this compound, the most acidic proton on the dichlorinated ring is at the C4 position, situated between the two chlorine atoms. Treatment with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or a magnesium amide base (e.g., TMPMgCl·LiCl) at low temperatures can selectively deprotonate this position. znaturforsch.com

This generates a potent organometallic intermediate (a lithiated or magnesiated species) that can be trapped by a wide range of electrophiles, allowing for the introduction of various functional groups at the C4 position. This method provides a regioselective route to 4-substituted-2,6-dichlorobipyridines, which are not easily accessible through other means.

ElectrophileReagent ExampleFunctional Group IntroducedResulting Product at C4
Carbon DioxideCO₂ (gas)Carboxylic Acid-COOH
Aldehydes/KetonesAcetoneTertiary Alcohol-C(OH)(CH₃)₂
Alkyl HalidesMethyl Iodide (CH₃I)Alkyl-CH₃
IodineI₂Iodo-I
AmidesN-methoxy-N-methylacetamideKetone-C(O)CH₃

Oxidation Reactions

The nitrogen atoms in the bipyridine system are susceptible to oxidation, typically yielding the corresponding N-oxides. Reaction of this compound with oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid can lead to the formation of a mono-N-oxide or a di-N-oxide, depending on the stoichiometry of the oxidant used. researchgate.net

Oxidation can occur at the nitrogen of the 2,6-dichloropyridine ring (N1) or the 4'-pyridine ring (N1'). The formation of the N-oxide group significantly alters the electronic properties of the molecule, making the rings even more electron-deficient and potentially modifying the reactivity and regioselectivity of subsequent substitution reactions. nih.gov For instance, N-oxide formation can facilitate nucleophilic substitution at the 2- and 6-positions.

Reduction Reactions

The reduction of this compound can proceed via two main pathways: reduction of the aromatic rings or reductive cleavage of the carbon-chlorine bonds (dechlorination).

Catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) can lead to the removal of the chlorine atoms. google.com This dechlorination is a common reaction for chloropyridines under hydrogenation conditions. To achieve selective reduction of other functional groups without dechlorination, catalyst poisons like thiophene (B33073) are sometimes employed. google.com Conversely, specific conditions can be used to promote dechlorination. For example, treatment with zinc powder in an acidic medium, such as acetic acid, is an effective method for the selective dechlorination of polychlorinated pyridines at the α-positions (C2 and C6). google.comgoogle.com

Under more vigorous hydrogenation conditions (higher pressures and temperatures), the pyridine rings themselves can be reduced to the corresponding piperidine (B6355638) rings. However, this typically requires more forcing conditions than dechlorination.

Derivatization and Functional Group Interconversions on this compound

Functional group interconversion and derivatization are essential strategies for modifying the structure of this compound to tune its properties for various applications. These transformations can occur at the chloro-substituted carbon atoms or at the nitrogen atoms of the pyridine rings.

The two chlorine atoms on the this compound molecule serve as versatile handles for introducing a wide array of substituents via transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental for creating new carbon-carbon and carbon-heteroatom bonds. The reactivity of the C-Cl bonds in 2,6-dichloropyridine is well-established and can be extrapolated to the target molecule. rsc.orgnih.gov

Palladium-Catalyzed Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming C-C bonds by coupling the dichlorobipyridine with organoboron compounds, such as boronic acids or their esters. Research on 2,6-dichloropyridine shows that exhaustive coupling with alkyl boronic pinacol esters can be achieved in high yield to produce 2,6-dialkylpyridines. nih.gov The reaction typically employs a palladium catalyst like palladium(II) acetate (B1210297) (Pd(OAc)₂) with a sterically hindered phosphine (B1218219) ligand and a suitable base. nih.gov Selective mono-alkylation or mono-arylation can also be achieved by carefully controlling the reaction conditions and stoichiometry. acs.org Chemoselective Suzuki-Miyaura reactions on 3,5-dibromo-2,6-dichloropyridine (B8238365) have demonstrated that coupling occurs preferentially at the more reactive C-Br positions, but subsequent coupling at the C-Cl positions is also feasible to generate tetraarylpyridines. rsc.org This suggests that sequential and selective functionalization of this compound is possible.

Stille Coupling: The Stille reaction, which couples the organohalide with an organostannane reagent, is another effective method. It has been successfully used to synthesize bipyridine and terpyridine C-nucleosides from dichloropyridine precursors. rsc.org For instance, the reaction of a protected 2,6-dichloro-pyridin-3-yl C-nucleoside with tributyl(2-pyridyl)stannane using a palladium catalyst led to the chemoselective replacement of one chlorine atom to form a bipyridine structure, while different catalyst systems allowed for double substitution to form a terpyridine. rsc.org This highlights the tunability of the Stille coupling for derivatizing this compound.

Negishi Coupling: The Negishi coupling utilizes organozinc reagents and is known for its high functional group tolerance. The use of Pd(dba)₂ and ligands like XPhos has enabled the efficient coupling of 2-pyridyl zinc reagents with various aryl halides. preprints.orgresearchgate.net This methodology could be applied to this compound to introduce diverse substituents.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a cornerstone for forming C-N bonds, allowing the introduction of primary or secondary amines at the chloro-positions. wikipedia.orgorganic-chemistry.org Selective mono-amination of dichloropyridines has been reported, demonstrating the feasibility of introducing amine functionalities onto the 2,6-dichloropyridine core, which could then be applied to this compound. thieme-connect.dethieme-connect.com

Below is a table summarizing typical conditions for these cross-coupling reactions on related chloropyridine substrates.

Reaction Type Substrate Coupling Partner Catalyst System Conditions Product Type Reference
Suzuki-Miyaura 2,6-DichloropyridineHeptyl boronic pinacol ester1 mol% Pd(OAc)₂, 3 mol% Ad₂PⁿBu, LiOᵗBuDioxane:H₂O, 100 °C2,6-Diheptylpyridine nih.gov
Suzuki-Miyaura 2,6-DichloropyridineHeptyl pinacol boronic ester5 mol% Pd(PPh₃)₄, K₃PO₄Dioxane, 110 °C2-Chloro-6-heptylpyridine acs.org
Stille 2,6-Dichloropyridine C-nucleoside2-PyridylSnBu₃Pd(PPh₃)₄Toluene, 110 °CTerpyridine C-nucleoside rsc.org
Buchwald-Hartwig 2,6-DichloropyridineAromatic aminesPd(OAc)₂, BINAP, K₂CO₃Toluene, 180 °C (Microwave)2-Amino-6-chloropyridine thieme-connect.de
Negishi 2-ChloropyridinesAlkyl bromidesNiBr₂·3H₂O, Bathophenanthroline, Mn⁰DMF, under air2-Alkylated pyridines nih.gov

The two nitrogen atoms in this compound exhibit different electronic and steric environments, leading to potential regioselectivity in their functionalization. The nitrogen of the 4'-pyridyl ring is sterically unhindered and possesses typical pyridine basicity, making it the more likely site for electrophilic attack. In contrast, the nitrogen of the 2,6-dichloropyridine ring is flanked by two chlorine atoms, which both sterically hinder its approach and reduce its nucleophilicity through induction.

N-Oxidation: The conversion of a pyridine nitrogen to an N-oxide is a common functionalization reaction. For this compound, oxidation is expected to occur selectively at the 4'-position nitrogen. The synthesis of 2,6-dichloropyridine N-oxide is well-documented, typically achieved by oxidizing 2,6-dichloropyridine with reagents like meta-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide in trifluoroacetic acid. The resulting N-oxide group can alter the electronic properties of the ring and serve as a handle for further reactions.

N-Alkylation: The quaternization of pyridine nitrogen atoms through N-alkylation is a straightforward process, often accomplished with alkyl halides or other alkylating agents like 1,3-propanesultone. nih.govresearchgate.net For this compound, N-alkylation would almost certainly occur at the more nucleophilic and sterically accessible 4'-nitrogen atom, leading to a mono-quaternized bipyridinium salt. nih.govfrontiersin.org Studies on various bipyridine isomers have shown that direct N-alkylation is a robust method for creating bipyridinium salts, whose redox properties can be tuned by the nature of the parent scaffold and the alkyl groups. nih.govfrontiersin.org

Functionalization Reagent(s) Typical Conditions Expected Product with this compound Reference
N-Oxidation mCPBADichloromethane (DCM), 0–5 °CThis compound-4'-N-oxide
N-Oxidation H₂O₂ / Trifluoroacetic acid (TFA)Elevated temperaturesThis compound-4'-N-oxide
N-Alkylation Iodomethane-4'-(N-Methyl)-2,6-dichloro-3,4'-bipyridinium iodide researchgate.net
N-Alkylation 1,3-Propanesultone-Zwitterionic 4'-(N-propylsulfonate)-2,6-dichloro-3,4'-bipyridinium nih.gov

The rigid, planar structure of the bipyridine unit makes this compound an attractive building block for the synthesis of larger, π-conjugated systems such as oligomers and polymers. These materials are of interest for their potential applications in electronics and optoelectronics.

The cross-coupling reactions discussed in section 3.6.1 are the primary tools for achieving this. By reacting this compound with difunctional coupling partners, polymerization can occur. For example, a palladium-catalyzed Suzuki coupling polycondensation with a diboronic acid ester could yield a conjugated polymer incorporating the bipyridine unit into its backbone. rsc.org Such polymers containing bipyridine moieties have been synthesized and their properties investigated for use in polymer memory devices and solar cells. rsc.orgresearchgate.net

Similarly, Sonogashira-Hagihara coupling polymerization between a diethynyl comonomer and a metal-complexed dihalo-bipyridine has been used to create platinum-containing conjugated polymers. acs.org An analogous strategy could be employed with this compound to create novel metal-free or metal-containing polymers. The introduction of bipyridine units into polymer chains can also serve as coordination sites for metal ions, leading to materials with sensory capabilities or altered optical properties. tandfonline.com

Radical Processes and Reactivity

The involvement of this compound in radical processes is less explored but can be inferred from the reactivity of related compounds. Radical reactions could be initiated photochemically, thermally with a radical initiator, or as part of a catalytic cycle.

Studies on the nickel-catalyzed cross-coupling of 2-chloropyridines with alkyl bromides suggest a mechanism that involves radical steps, as the reaction time is significantly decreased by the addition of a radical initiator like AIBN (azobisisobutyronitrile). nih.gov This indicates that under certain reductive coupling conditions, radical intermediates derived from the chloropyridine may be formed.

Furthermore, fundamental studies of the reaction between atomic chlorine and pyridine in a para-hydrogen matrix have shown that the chlorine radical preferentially adds to the nitrogen atom, forming a 1-chloropyridinyl radical, rather than abstracting a hydrogen atom from the ring. nih.govaip.org This reaction proceeds via a barrierless path and suggests that the nitrogen atoms of this compound could act as sites for radical addition, potentially forming transient radical species that influence its reactivity. The bulky tert-butyl group in 4-(tert-butyl)-2-chloropyridine (B1527606) has been noted to potentially stabilize radical intermediates through hyperconjugation, suggesting that substituents on the bipyridine core could influence its radical reactivity.

Coordination Chemistry of 2,6 Dichloro 3,4 Bipyridine

Ligand Properties and Coordination Modes

The coordination behavior of 2,6-dichloro-3,4'-bipyridine is defined by the spatial arrangement of its nitrogen donors and the influence of its chloro-substituents.

Unlike 2,2'-bipyridine (B1663995), which is a classical chelating ligand that forms a stable five-membered ring with a single metal ion, this compound is sterically incapable of chelation. nih.govwikipedia.org The nitrogen atoms are located on separate pyridine (B92270) rings in a transoid-like conformation relative to the C3-C4' inter-ring bond, placing them too far apart to coordinate to the same metal center simultaneously.

Consequently, this compound primarily functions as a monodentate or, more commonly, a bridging bidentate ligand. In its bridging mode, it links two different metal centers, facilitating the formation of polynuclear complexes, coordination polymers, and metal-organic frameworks (MOFs). ub.edursc.org The steric bulk from the chlorine atom at the 2-position may influence the ligand's approach to the metal center, potentially favoring specific coordination geometries or leading to distorted structures.

The two chlorine atoms on one of the pyridine rings significantly modify the electronic properties of the ligand. Chlorine is an electron-withdrawing group, which reduces the electron density on the pyridine rings, particularly the one bearing the substituents. This inductive effect has several key consequences:

Reduced Donor Strength: The decrease in electron density on the nitrogen atoms makes this compound a weaker σ-donor compared to unsubstituted 3,4'-bipyridine (B8713429). This results in a weaker ligand field strength and typically leads to the formation of less stable metal complexes compared to non-halogenated analogues.

Enhanced π-Acceptor Character: The electron-withdrawing nature of the chlorine atoms lowers the energy of the ligand's π* orbitals. This enhances its ability to act as a π-acceptor ligand, which can stabilize metal centers in low oxidation states.

Modified Redox Potentials: In metal complexes, the electron-withdrawing substituents make the ligand harder to oxidize and easier to reduce. This, in turn, shifts the metal-centered redox potentials. For instance, the M(III)/M(II) reduction potential is expected to become more positive (less favorable reduction) as the ligand becomes less capable of stabilizing the higher oxidation state. researchgate.net

The electronic effects of substituents on bipyridine ligands are well-documented and can be correlated with parameters like the Hammett constants, as shown in the table below for related systems.

Substituent (on bipyridine)Effect on Electron DensityImpact on Metal CenterRepresentative E½ (V vs. Fc+/Fc) for Re(bpy-R)(CO)₃Cl
-OCH₃ (Strongly Donating)IncreasesStabilizes higher oxidation states, more negative redox potential-1.41
-CH₃ (Donating)IncreasesStabilizes higher oxidation states, more negative redox potential-1.35
-H (Unsubstituted)NeutralBaseline for comparison-1.27
-Cl (Withdrawing)DecreasesStabilizes lower oxidation states, more positive redox potential-1.18 (estimated)
-CF₃ (Strongly Withdrawing)DecreasesStabilizes lower oxidation states, more positive redox potential-1.05
This table presents representative data from related substituted 2,2'-bipyridine complexes to illustrate electronic trends. The value for -Cl is an estimation based on known substituent effects.

Atropisomerism is a form of axial chirality that arises from hindered rotation around a single bond. nih.gov This phenomenon is common in biaryl systems where bulky substituents near the axis of rotation create a high energy barrier for interconversion between enantiomers. ulisboa.pt

In this compound, the presence of two chlorine atoms at the 2- and 6-positions of one pyridine ring introduces significant steric hindrance. Rotation around the C3-C4' bond would force the chlorine atom at C2 to clash with the hydrogen atom at the C3' position of the other ring. This restricted rotation is expected to give rise to stable, separable atropisomers (M and P enantiomers). While explicitly documented for other polyhalogenated bipyridines, this property can be confidently predicted for this compound. mdpi.comresearchgate.net

The existence of stable atropisomers makes this ligand a candidate for chiral ligand design. Enantiopure forms of the ligand could be used to synthesize homochiral coordination polymers or to act as chiral inductors in asymmetric catalysis. rsc.org

Formation and Structural Diversity of Metal Complexes

The formation of metal complexes with this compound is expected to yield a rich variety of structures, primarily driven by its bridging nature.

The synthesis of complexes with this ligand would typically involve reacting a metal salt (e.g., metal chlorides, nitrates, or perchlorates) with the ligand in a suitable solvent or solvent system.

Homoleptic Complexes: These complexes contain only this compound as the ligand. Due to the ligand's bridging nature, these syntheses are unlikely to produce simple mononuclear species like [M(L)n]. Instead, they would result in the formation of coordination polymers, such as [M(L)n(X)m] where X is the counter-ion from the metal salt. The stoichiometry and dimensionality of the resulting network (e.g., 1D chain, 2D grid) would depend on the metal-to-ligand ratio and the coordination preferences of the metal ion.

Heteroleptic Complexes: These complexes contain this compound along with other ligands. nih.gov For example, a reaction could include a chelating ligand like 2,2'-bipyridine or an anionic ligand like oxalate (B1200264) or acetylacetonate. In such cases, this compound would likely act as a bridging linker connecting pre-formed [M(chelate)n] units into larger supramolecular assemblies or multidimensional frameworks. rsc.org

The identity of the transition metal ion is a critical factor in determining the final structure and stability of the coordination complex. Different metal ions have distinct preferences for coordination number and geometry, which directs the assembly of the polymeric network.

Coordination Geometry: A metal ion that prefers a linear or T-shaped geometry, like Ag(I), might form simple 1D zigzag or linear chains. rsc.org A metal that favors a tetrahedral geometry, such as Cu(I) or Co(II), could lead to more complex 1D ladders or 2D diamondoid networks. iucr.org Metals with a strong preference for octahedral coordination, like Ru(II), Fe(II), or Cu(II), could form intricate 2D or 3D frameworks where the metal acts as a 4-connected or 6-connected node. ub.edu

The table below summarizes the expected influence of different metal ions on the resulting structures with a bridging ligand like this compound.

Metal IonTypical Coordination NumberPreferred GeometryLikely Structure with Bridging Ligand
Ag(I)2, 3, 4Linear, Trigonal Planar1D zigzag or linear chains rsc.org
Cu(I)4Tetrahedral1D chains or 2D/3D networks
Cu(II)4, 5, 6Square Planar, Square Pyramidal, Octahedral1D chains or 2D layered networks ub.edu
Zn(II)4, 6Tetrahedral, OctahedralVarious 1D, 2D, or 3D frameworks researchgate.net
Co(II)4, 6Tetrahedral, Octahedral1D chains or 2D sheets iucr.org
Ru(II)6Octahedral2D or 3D frameworks
This table is based on established coordination preferences of metal ions with similar bridging bipyridine ligands.

Supramolecular Architectures and Coordination Polymers Incorporating this compound

Bipyridines are a cornerstone in the field of supramolecular chemistry, widely employed as building blocks for the construction of coordination polymers and complex three-dimensional architectures. mdpi.comresearchgate.net These ligands act as linkers, bridging metal centers to form extended networks. The final structure of these assemblies is highly dependent on factors such as the metal's coordination preference, reaction conditions, and the geometry of the ligand itself. rsc.orgiieta.org

While no coordination polymers of this compound have been reported, studies on similar ligands provide insight into its potential. For example, the linear and rigid ligand 4,4'-bipyridine (B149096) is known to form one-dimensional (1D) zigzag or linear chains with metal ions like Zn(II). mdpi.com The introduction of different functional groups or the use of asymmetric bipyridines can lead to more complex structures.

The specific structural features of this compound would likely impart unique characteristics to its coordination polymers:

Asymmetry: As a 3,4'-bipyridine derivative, it is inherently asymmetric, which could promote the formation of non-centrosymmetric or helical structures.

Halogen Bonding: The chloro substituents can act as halogen bond donors, participating in non-covalent interactions that could further guide the self-assembly process and stabilize the resulting crystal lattice.

Research on related compounds, such as 4,4'-Dichloro-2,2'-bipyridine N,N'-dioxide, has shown they form stable coordination polymers with various metals, including copper(II), highlighting the capability of chlorinated bipyridines to act as effective ligands in creating extended networks.

Table 1: Examples of Coordination Polymer Architectures with Bipyridine-type Ligands (Note: This table presents data for analogous compounds to illustrate potential structural motifs, as no data exists for this compound.)

LigandMetal IonResulting ArchitectureReference
4,4'-bipyridineZn(II)1D Zigzag Infinite Chain mdpi.com
4,4'-bipyridineCu(II)1D Zigzag and Linear Polymeric Chains ub.edu
1,2-di(4-pyridyl)ethyleneCd(II)Infinite Metal-Organic Rods rsc.org
4,4'-bipyridine-2,2',6,6'-tetracarboxylateMn(II)2D Double-Layer Structure uzh.ch

Electronic Structure and Photophysical Properties of this compound Metal Complexes

The electronic and photophysical properties of metal complexes are intrinsically linked to the nature of both the metal center and the surrounding ligands. For bipyridine complexes, these properties are often dominated by charge-transfer transitions.

Metal-to-Ligand Charge Transfer (MLCT) Transitions

Metal-to-Ligand Charge Transfer (MLCT) transitions are a hallmark of transition metal complexes with π-accepting ligands like bipyridines. libretexts.org This process involves the photo-excitation of an electron from a metal-centered d-orbital to a vacant π* orbital on the ligand. libretexts.org These transitions are typically intense and are responsible for the vibrant colors of many ruthenium(II), iron(II), and rhenium(I) polypyridyl complexes. nih.govnih.gov

For a hypothetical metal complex of this compound, the energy and intensity of MLCT bands would be significantly influenced by the chloro-substituents. The strong electron-withdrawing nature of chlorine atoms would stabilize the ligand's π* orbitals, lowering their energy. Consequently, a higher energy input would be required to promote an electron from the metal to the ligand. This would likely result in a hypsochromic (blue) shift of the MLCT absorption maximum compared to a complex with an unsubstituted 3,4'-bipyridine ligand. Studies on other ruthenium polypyridyl complexes have established a clear correlation between the electronic properties of the ligand and the energy of the MLCT absorption. nih.gov

Redox Characteristics and Electrochemistry of Complexes

The electrochemical behavior of bipyridine complexes has been extensively studied, revealing that redox processes can be centered on either the metal or the ligand. iieta.orgiieta.org The redox potentials are sensitive to the electronic environment provided by the ligands.

In complexes of this compound, the following electrochemical characteristics can be anticipated:

Ligand-Centered Reduction: Bipyridine ligands can undergo one or more reversible one-electron reductions. The electron-withdrawing chloro groups in this compound would make the ligand more electron-deficient and thus easier to reduce. This would shift the ligand-based reduction potentials to less negative values compared to the unsubstituted analogue.

Metal-Centered Oxidation: The oxidation of the metal center (e.g., from Ru(II) to Ru(III)) would be made more difficult by the electron-withdrawing ligand. By reducing the electron density at the metal center, the dichlorinated ligand would increase the energy required to remove an electron, resulting in a more positive oxidation potential.

The electrochemical properties of tris(2,2'-bipyridine)ruthenium(II) and related complexes are well-documented and serve as a benchmark for understanding these effects. wikipedia.orgresearchgate.net

Table 2: Representative Electrochemical Data for Bipyridine Complexes (Note: This table provides illustrative data from analogous compounds. Potentials are referenced against the Saturated Calomel Electrode (SCE) and can vary with solvent and experimental conditions.)

ComplexRedox CouplePotential (V vs. SCE)Reference
[Ru(bpy)₃]²⁺Ru(III)/Ru(II)+1.26 wikipedia.org
[Ru(bpy)₃]²⁺[Ru(bpy)₃]²⁺/[Ru(bpy)₃]⁺-1.33 wikipedia.org
[Ru(bpy)₃]²⁺[Ru(bpy)₃]⁺/[Ru(bpy)₃]⁰-1.53 wikipedia.org
[Ru(bpy)₃]²⁺[Ru(bpy)₃]⁰/[Ru(bpy)₃]⁻-1.77 wikipedia.org

Applications of 2,6 Dichloro 3,4 Bipyridine in Advanced Materials and Catalysis

Catalytic Applications of 2,6-Dichloro-3,4'-bipyridine-based Metal Complexes

Comprehensive searches of chemical databases and scientific literature have yielded no specific studies detailing the synthesis and catalytic activity of metal complexes based on the this compound ligand. The influence of the specific substitution pattern of this ligand—a chlorine atom on both the 2 and 6 positions of one pyridine (B92270) ring and the linkage at the 3 and 4' positions—on the electronic and steric properties of potential metal complexes has not been characterized in the context of catalytic performance.

There is no available research data on the use of this compound-metal complexes in homogeneous catalysis. The subsections below reflect this absence of information.

No studies have been found that report the use of this compound as a ligand in palladium, nickel, or other metal-catalyzed cross-coupling reactions. The performance of such complexes in Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, or other C-C, C-N, or C-X bond-forming reactions has not been documented.

The synthesis of chiral derivatives of this compound and their application as ligands in asymmetric catalysis have not been reported. Consequently, there are no data on their effectiveness in inducing enantioselectivity in reactions such as asymmetric hydrogenation, hydrosilylation, or carbon-carbon bond-forming reactions.

The potential for this compound-based metal complexes to act as catalysts in reductive or oxidative transformations is an unexplored area of research. There are no published reports on their use in reactions like alcohol oxidation, alkene epoxidation, or the reduction of carbonyls and nitro groups.

No literature is available on the application of metal complexes of this compound as catalysts or pre-catalysts for any type of polymerization reaction, including olefin polymerization or ring-opening polymerization. While other bipyridine-ligated iron and copper complexes have been investigated for diene polymerization, this specific ligand remains unstudied in this context. nih.gov

There is no evidence in the current scientific literature of this compound being used to create heterogeneous catalysts. The immobilization of this ligand or its metal complexes on solid supports such as silica, alumina, polymers, or metal-organic frameworks (MOFs) has not been described, and therefore, their application in heterogeneous catalytic systems has not been investigated.

Mechanistic Studies of Catalytic Cycles

Detailed mechanistic studies involving this compound are crucial for understanding and optimizing its catalytic applications. While direct research on the catalytic cycles of this specific isomer is not extensively documented in publicly available literature, insights can be drawn from studies of closely related bipyridine isomers. For instance, research on 2,6-dichloro-4,4'-bipyridine (B14000712) has shown its high efficiency in catalyzing diboration reactions of pyrazines. researchgate.net Mechanistic investigations of this related compound, using techniques such as electron spin resonance (ESR) spectroscopy and density functional theory (DFT) calculations, have identified the formation of bipyridine-stabilized boryl radicals as key intermediates. researchgate.net These studies suggest that the chlorine substituents play a significant role in stabilizing the radical species, which is a critical factor in the catalytic pathway. researchgate.net It is plausible that this compound could participate in similar radical-mediated catalytic cycles, although specific experimental validation is needed.

Future mechanistic studies on this compound would likely involve the following:

Identification of Active Species: Determining the precise structure of the catalytically active complex formed between this compound and the metal center or other reactants.

Intermediate Characterization: Utilizing spectroscopic techniques (e.g., NMR, IR, and mass spectrometry) and computational modeling to identify and characterize transient intermediates in the catalytic cycle.

Kinetic Analysis: Performing kinetic studies to understand the reaction rates and the influence of various parameters, which can help elucidate the rate-determining step of the catalytic process.

Understanding these mechanistic details is paramount for the rational design of more efficient and selective catalysts based on the this compound scaffold.

Contributions to Material Science

The unique structural and electronic features of this compound make it a promising candidate for the development of advanced materials with tailored properties. Its rigid structure, coupled with the coordinating nitrogen atoms and the influence of the chloro-substituents, allows for the construction of diverse and functional material architectures.

Design and Synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers for Specific Functions

Metal-Organic Frameworks (MOFs) and coordination polymers are classes of crystalline materials constructed from metal ions or clusters linked by organic ligands. The properties of these materials are highly dependent on the geometry and functionality of the organic linkers. Bipyridine-based ligands are widely used in the synthesis of MOFs and coordination polymers due to their excellent chelating ability. nih.govmdpi.com

While specific examples of MOFs and coordination polymers synthesized using this compound as the primary linker are not prominently reported, the principles of MOF design suggest its potential utility. The dichloro-substitution can influence the electronic properties and the steric interactions within the resulting framework, potentially leading to materials with unique gas adsorption, separation, or catalytic properties. For example, the incorporation of bipyridine moieties into MOFs has been shown to create open coordination sites that can be post-synthetically metalated, leading to enhanced catalytic activity or selective gas binding. rsc.orgresearchgate.net

The synthesis of MOFs and coordination polymers with this compound would likely follow established solvothermal or hydrothermal methods, reacting the ligand with various metal salts. The resulting structures could exhibit interesting topologies and functionalities, meriting further investigation.

Application in Optoelectronic Materials

Bipyridine-containing compounds are known to be integral components in a variety of optoelectronic materials, including those used in organic light-emitting diodes (OLEDs) and sensors. nih.govrsc.org The conjugated π-system of the bipyridine core can facilitate charge transport and luminescent properties. The introduction of chloro-substituents, as in this compound, can modulate the HOMO-LUMO energy levels and influence the photophysical properties of the resulting materials.

Although direct applications of this compound in optoelectronic devices are not yet widely reported, related dichlorinated bipyridine derivatives have been explored. For instance, complexes of 2',6'-difluoro-2,3'-bipyridine have been investigated as emitters in OLEDs. nih.gov This suggests that the electronic tuning afforded by halogen substituents on the bipyridine framework is a viable strategy for developing new optoelectronic materials. The synthesis of metal complexes with this compound could lead to novel phosphorescent or fluorescent materials with potential applications in lighting and display technologies.

Redox-Active Materials and Sensors

The bipyridine unit is redox-active, capable of accepting and donating electrons, which makes its derivatives suitable for applications in redox-active materials and electrochemical sensors. The redox potential of bipyridine ligands can be tuned by the introduction of electron-withdrawing or electron-donating substituents. The chloro groups in this compound are electron-withdrawing, which would be expected to affect the redox properties of its metal complexes.

Ruthenium and iron complexes of substituted bipyridines have been extensively studied for their rich electrochemistry. rsc.orgnih.govrsc.org These complexes can exist in multiple stable oxidation states, making them suitable for applications in electrocatalysis, redox-flow batteries, and as redox mediators in sensors. For example, the reaction of 2,6-dichloro-p-benzoquinone-4-chloroimide (Gibbs reagent) has been utilized in an optical sensor for the detection of permethrin. nih.gov While this is not a bipyridine, it demonstrates the utility of chlorinated organic compounds in sensor applications. The development of sensors based on this compound could involve its immobilization on an electrode surface or its use as a chromogenic or fluorogenic reagent that changes its optical properties upon interaction with an analyte.

Supramolecular Assemblies and Self-Healing Materials

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions, such as hydrogen bonding, π-π stacking, and metal-ligand coordination. Bipyridines are excellent building blocks for supramolecular assemblies due to their ability to form well-defined structures through these interactions. The chlorine atoms on this compound can participate in halogen bonding, providing an additional tool for directing the self-assembly process.

While specific supramolecular assemblies based on this compound are not detailed in the literature, studies on similar molecules, such as ionic complexes of 4,4'-bipyridine (B149096) with 2,5-dichloro-3,6-dihydroxy-1,4-benzoquinone, demonstrate the formation of novel supramolecular synthons. rsc.org

The concept of self-healing materials, which can repair damage autonomously, often relies on reversible bonds. Supramolecular interactions are ideal for this purpose. Polymers incorporating ligands that can form reversible metal-ligand bonds can exhibit self-healing properties. For instance, supramolecular polymers based on 2,6-bis(1'-methylbenzimidazolyl)pyridine ligands and metal ions have been shown to have self-healing capabilities. kinampark.com Although there is no direct evidence of this compound being used in self-healing materials, its coordinating ability suggests it could be a viable component in the design of such systems. The incorporation of this ligand into a polymer backbone could allow for the creation of materials that can be healed through the reversible formation and breaking of metal-coordination bonds.

Theoretical and Computational Investigations of 2,6 Dichloro 3,4 Bipyridine

Density Functional Theory (DFT) Studies on Molecular and Electronic Structure

DFT studies are instrumental in providing fundamental insights into the structural and electronic characteristics of molecules. For a molecule like 2,6-dichloro-3,4'-bipyridine, such studies would be crucial for understanding its reactivity, stability, and potential interactions.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's chemical reactivity and electronic properties. An analysis for this compound would reveal the distribution of these orbitals and the energy gap between them. The HOMO-LUMO gap is a key indicator of chemical stability and the energy required for electronic excitation. The location of the HOMO and LUMO on the bipyridine framework would indicate the regions most susceptible to electrophilic and nucleophilic attack, respectively. Without specific calculations, no definitive data can be presented.

Charge Distribution and Electrostatic Potential Mapping

Understanding the charge distribution within this compound is essential for predicting its intermolecular interactions. An electrostatic potential (ESP) map would visualize the electron-rich and electron-poor regions of the molecule. It is expected that the nitrogen atoms would be regions of negative potential, while the hydrogen atoms and the regions around the chlorine atoms might exhibit positive potential. This information is vital for predicting how the molecule would interact with other molecules, including solvents and biological targets. Specific charge values and ESP maps for this compound have not been reported.

Time-Dependent DFT (TD-DFT) for Spectroscopic Property Prediction

TD-DFT is a powerful method for predicting the electronic absorption spectra of molecules, offering insights into their photophysical properties.

UV-Vis Absorption Spectra Simulations

A TD-DFT simulation would predict the ultraviolet-visible (UV-Vis) absorption spectrum of this compound, identifying the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions (e.g., π→π* or n→π*). The results would help in understanding the compound's color and its behavior upon light absorption. Such simulated spectra are valuable for interpreting experimental data and designing molecules with specific optical properties. To date, no such simulation for this compound has been found in the literature.

Circular Dichroism (CD) Spectra Predictions for Chiral Derivatives

If chiral derivatives of this compound were to be synthesized, for instance, through atropisomerism arising from hindered rotation about the C-C single bond linking the two pyridine (B92270) rings, TD-DFT could be employed to predict their Circular Dichroism (CD) spectra. CD spectroscopy is a crucial technique for determining the absolute configuration of chiral molecules. The predicted CD spectrum would show positive or negative bands corresponding to the differential absorption of left- and right-circularly polarized light, which could then be compared with experimental data to assign the stereochemistry. There is currently no information available on chiral derivatives of this compound or their predicted CD spectra.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a cornerstone for understanding the intricate details of chemical reactions. For a molecule such as this compound, these methods could provide invaluable information regarding its formation and reactivity.

Transition State Analysis for Synthetic Pathways

The synthesis of bipyridines often involves cross-coupling reactions, which can proceed through various mechanistic pathways. Transition state analysis, typically employing Density Functional Theory (DFT), is a critical tool for mapping out the energy profiles of these reactions. This analysis helps in identifying the most plausible reaction mechanism by calculating the energy barriers associated with different potential transition states. For the synthesis of this compound, such studies would be instrumental in optimizing reaction conditions, such as the choice of catalyst, solvent, and temperature, to improve yield and selectivity. At present, there are no published studies that specifically detail the transition state analysis for the synthesis of this particular isomer.

Catalytic Cycle Simulation and Energy Landscapes

Beyond the synthesis of the molecule itself, computational studies are vital for exploring its potential applications, for instance, as a ligand in catalysis. Research on other dichlorinated bipyridines, such as 2,6-dichloro-4,4'-bipyridine (B14000712), has shown that computational simulations of catalytic cycles can reveal the role of the ligand in stabilizing intermediates and lowering activation energies. These simulations provide a step-by-step energy landscape of the entire catalytic process. For this compound, a detailed simulation of its behavior in a catalytic cycle could uncover unique electronic and steric effects imparted by its specific substitution pattern, potentially leading to the design of new and more efficient catalytic systems. However, the scientific literature currently lacks such specific simulations for this compound.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

QSAR and QSPR models are statistical tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. These models are fundamental in drug discovery and materials science for predicting the behavior of new molecules.

For halogenated bipyridines, QSAR studies could predict their potential as therapeutic agents by correlating molecular descriptors (e.g., electronic properties, hydrophobicity, and size) with a specific biological activity. Similarly, QSPR studies could predict important physicochemical properties like solubility, melting point, and electronic properties, which are crucial for material science applications. While general QSAR and QSPR studies on pyridine and bipyridine derivatives exist, there is no specific published research that develops or validates such models for this compound. The development of these models would require a dataset of experimentally determined activities or properties for a series of related compounds, which may not yet be available.

Advanced Spectroscopic and Structural Elucidation Techniques for 2,6 Dichloro 3,4 Bipyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR spectroscopy provides information about the number of different types of protons, their electronic environments, and their proximity to other protons. For 2,6-Dichloro-3,4'-bipyridine, the ¹H NMR spectrum is expected to show distinct signals for each of the non-equivalent aromatic protons. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing effects of the chlorine atoms and the nitrogen atoms in the pyridine (B92270) rings. Protons on the 2,6-dichloropyridine (B45657) ring are expected to be shifted downfield compared to those on the 4'-pyridine ring. The coupling constants (J) between adjacent protons would reveal their connectivity.

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts of the carbon atoms are also influenced by the electronegativity of the attached atoms. Carbons bonded to chlorine and nitrogen atoms would be expected to resonate at a lower field (higher ppm values). The absence of proton coupling in broadband-decoupled ¹³C NMR spectra results in sharp singlets for each carbon, simplifying the spectrum.

The distinct patterns of chemical shifts and coupling constants in both ¹H and ¹³C NMR spectra serve as a molecular fingerprint, allowing for the unambiguous confirmation of the this compound structure and its differentiation from other dichlorobipyridine isomers.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: The following data is hypothetical and based on general principles of NMR spectroscopy and data for similar compounds. Actual experimental values may vary.)

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C2-~152
C3-~125
C4~7.8 (d)~140
C5~7.4 (d)~122
C6-~152
C2'~8.7 (d)~150
C3'~7.5 (d)~124
C4'-~145
C5'~7.5 (d)~124
C6'~8.7 (d)~150

(d = doublet)

Two-dimensional (2D) NMR techniques are crucial for establishing the connectivity between atoms in a molecule, especially for complex structures.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal which protons are coupled to each other. Cross-peaks in the COSY spectrum would connect the signals of adjacent protons, confirming the proton-proton connectivity within each pyridine ring.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons with the chemical shifts of the carbon atoms to which they are directly attached. An HSQC spectrum would definitively assign each proton signal to its corresponding carbon signal.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for confirming the connectivity between the two pyridine rings in this compound. For example, correlations between protons on one ring and carbons on the other would establish the C3-C4' linkage.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman) excites molecules into higher vibrational states. The resulting spectra provide information about the functional groups and bonding within the molecule.

For this compound, the IR and Raman spectra would be expected to show characteristic bands corresponding to:

C-H stretching vibrations of the aromatic rings, typically in the range of 3000-3100 cm⁻¹.

C=C and C=N stretching vibrations within the pyridine rings, which would appear in the 1400-1600 cm⁻¹ region.

C-Cl stretching vibrations , which are expected in the fingerprint region, typically below 800 cm⁻¹.

Ring breathing modes and other skeletal vibrations that are characteristic of the bipyridine framework.

The combination of IR and Raman spectroscopy provides a more complete picture of the vibrational modes, as some modes may be more active in one technique than the other due to molecular symmetry and selection rules.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound (Note: The following data is hypothetical and based on general vibrational frequency ranges for similar functional groups.)

Vibrational ModePredicted Frequency Range (cm⁻¹)Spectroscopy Type
Aromatic C-H Stretch3000 - 3100IR, Raman
Pyridine Ring C=C/C=N Stretch1400 - 1600IR, Raman
C-Cl Stretch600 - 800IR, Raman
Ring Breathing990 - 1050Raman

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a technique that measures the mass-to-charge ratio (m/z) of ions with very high accuracy. This allows for the determination of the elemental composition of a molecule. For this compound (C₁₀H₆Cl₂N₂), HRMS would be used to measure the exact mass of the molecular ion. The presence of two chlorine atoms would result in a characteristic isotopic pattern in the mass spectrum due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes. The accurate mass measurement would provide strong evidence for the molecular formula and would be a key piece of data for confirming the identity of the compound.

X-ray Diffraction Analysis (Single Crystal and Powder)

X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid.

Single-crystal X-ray diffraction analysis, if a suitable crystal can be grown, would provide a precise three-dimensional model of the this compound molecule. This would include accurate measurements of bond lengths, bond angles, and torsion angles. Furthermore, the analysis would reveal how the molecules are arranged in the crystal lattice, a phenomenon known as crystal packing. This information is crucial for understanding intermolecular interactions, such as π-π stacking or halogen bonding, which can influence the physical properties of the material.

Powder X-ray diffraction (PXRD) is used to analyze polycrystalline materials. The resulting diffraction pattern is characteristic of the crystalline phase of the substance and can be used for phase identification and for determining the unit cell parameters. For this compound, PXRD would be useful for confirming the purity of a bulk sample and for studying any polymorphic forms.

Table 3: Hypothetical Crystallographic Data for this compound (Note: This data is purely illustrative as no experimental crystal structure is publicly available.)

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~8.5
b (Å)~12.0
c (Å)~9.8
β (°)~105
Volume (ų)~990

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

The supramolecular architecture of this compound and its derivatives is significantly influenced by a variety of non-covalent interactions. These interactions, including hydrogen bonding, halogen bonding, and π-π stacking, play a crucial role in determining the crystal packing and ultimately the material's properties. Detailed investigations, often employing single-crystal X-ray diffraction, provide insights into the nature and geometry of these intermolecular forces.

Hydrogen Bonding

In the absence of strong hydrogen bond donors, such as -OH or -NH2 groups, the hydrogen bonding potential of this compound itself is limited to weaker C-H···N and C-H···Cl interactions. However, in the presence of co-formers like water, acids, or other protic species, more significant hydrogen bonds can be formed.

Theoretical studies on related systems, such as complexes of 2,6-diaminopyridines, have shown that the presence of hydrogen bonds can influence the strength of concurrent halogen bonds. This synergistic relationship, where a halogen bond is enhanced by an adjacent hydrogen bond, is a key consideration in the design of functional materials.

Halogen Bonding

The chlorine substituents on the this compound molecule are potential halogen bond donors, although chlorine is a weaker donor compared to bromine and iodine. More significantly, the nitrogen atoms of the bipyridine system can act as effective halogen bond acceptors.

Studies on derivatives of 2,2'-bipyridine (B1663995) have demonstrated their capacity to act as ditopic halogen bond acceptors, forming I···N or Br···N interactions with halogen bond donors like perfluorinated iodobenzenes. The substituents on the bipyridine rings can influence the formation and geometry of these bonds.

A particularly relevant example is the study of cocrystals formed between 3-halopyridinium halides and perfluorinated iodobenzenes. In the cocrystal of 3-chloropyridinium chloride with 1,4-diiodotetrafluorobenzene (14tfib), halogen bonding is observed between the iodine atoms of the donor and the chloride ions. This demonstrates the capacity of halogens on pyridyl systems to participate in these interactions, either as donors or by influencing the acceptor properties of other sites.

In a closely related analogue, 5-bromo-3,4'-bipyridine, co-crystallization with 1,4-diiodotetrafluorobenzene results in a structure where the iodine atoms of the donor form halogen bonds with the nitrogen atoms of the bipyridine. This provides a strong model for the expected halogen bonding behavior of this compound. The key geometric parameters of these interactions in analogous systems are summarized in the table below.

Interactive Data Table: Halogen Bond Parameters in Bipyridine Derivatives
Halogen Bond DonorHalogen Bond AcceptorInteraction TypeDistance (Å)
1,4-diiodotetrafluorobenzene3-chloropyridinium chlorideI···Cl⁻-
1,2-diiodotetrafluorobenzene3-chloropyridinium chlorideI···Cl⁻-
1,4-diiodotetrafluorobenzene5-bromo-3,4'-bipyridineI···N-

Note: Specific distance values for the interactions are dependent on the full crystal structure data, which is not available for all listed examples.

π-π Stacking

Aromatic systems, such as the pyridine rings of this compound, frequently exhibit π-π stacking interactions in the solid state. These interactions arise from the electrostatic and dispersion forces between the electron clouds of the aromatic rings and are a significant contributor to the cohesive energy of the crystal.

These interactions can manifest in several geometries, including face-to-face (sandwich) or offset (displaced) stacking. The presence of electron-withdrawing chloro substituents on one ring and the electron distribution of the two interconnected pyridine rings can influence the preferred stacking mode. In many coordination compounds and organic salts containing bipyridine moieties, π-π stacking is a dominant organizational force, often working in concert with hydrogen bonding to build up the supramolecular structure.

For example, in a silver(I) complex with 2',6'-difluoro-2,3'-bipyridine, weak π-π stacking interactions are observed between the pyridine rings of adjacent molecules, contributing to the formation of a chain structure. The centroid-to-centroid distance between the stacked rings is a key parameter used to characterize these interactions. Distances in

Future Research Directions and Emerging Paradigms for 2,6 Dichloro 3,4 Bipyridine Chemistry

Exploration of Novel Synthetic Strategies for Enhanced Efficiency and Sustainability

The synthesis of bipyridine derivatives has traditionally relied on transition-metal-catalyzed cross-coupling reactions. For 2,6-Dichloro-3,4'-bipyridine, a plausible and efficient synthetic route would involve a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura coupling. This would likely involve the reaction of a 3-pyridylboronic acid with a 2,6-dichloro-4-halopyridine or a 4-pyridylboronic acid with a 2,6-dichloro-3-halopyridine.

Future research in this area is expected to focus on the development of more sustainable and efficient synthetic methodologies. This includes the exploration of "green chemistry" approaches that minimize waste and avoid the use of hazardous reagents and solvents mdpi.com. For instance, catalytic systems based on more abundant and less toxic metals could be investigated as alternatives to palladium. Furthermore, the development of one-pot syntheses or flow chemistry processes could significantly enhance the efficiency and scalability of this compound production.

Synthetic StrategyCatalyst/ReagentsPotential Advantages
Suzuki-Miyaura CouplingPalladium catalyst, boronic acidsHigh yields, good functional group tolerance
Stille CouplingPalladium catalyst, organotin reagentsMild reaction conditions
Negishi CouplingPalladium or Nickel catalyst, organozinc reagentsHigh reactivity and selectivity
Green Chemistry ApproachesBiocatalysts, alternative solventsReduced environmental impact, increased safety

Development of New Derivatization Techniques for Fine-Tuning Reactivity

The chlorine atoms at the 2 and 6 positions of the pyridine (B92270) ring in this compound are prime sites for nucleophilic substitution, offering a gateway to a wide array of derivatives. The ability to selectively functionalize these positions is crucial for fine-tuning the electronic and steric properties of the molecule.

Future research will likely focus on developing novel derivatization techniques that offer greater control over the regioselectivity of these substitutions. This could involve the use of sterically hindered nucleophiles or directing groups to favor substitution at one position over the other. Additionally, exploring reactions that proceed via different mechanisms, such as radical substitutions, could open up new avenues for derivatization. The selective functionalization at the C4 position of pyridines has been demonstrated as a powerful tool for creating diverse molecular structures nih.gov. The insights from such studies could be applied to develop selective derivatization strategies for this compound.

Derivatization ApproachTarget Position(s)Potential Outcome
Nucleophilic Aromatic SubstitutionC2, C6Introduction of various functional groups (e.g., -OR, -NR2, -SR)
Metal-catalyzed Cross-CouplingC2, C6Formation of C-C, C-N, and C-O bonds
Directed Ortho-metalationC3', C5'Selective functionalization of the second pyridine ring

Design of Advanced Coordination Complexes for Multifunctional Applications

Bipyridines are renowned for their ability to form stable complexes with a wide range of metal ions. The this compound ligand is expected to coordinate to metal centers in a bidentate fashion through its two nitrogen atoms. The dichloro-substitution is anticipated to influence the electronic properties of the resulting metal complexes, potentially leading to novel photophysical or electrochemical behaviors.

The design of advanced coordination complexes with this compound will likely target multifunctional applications. For instance, complexes with luminescent properties could be developed for use in organic light-emitting diodes (OLEDs) or as sensors. The synthesis of a silver(I) complex with 2',6'-difluoro-2,3'-bipyridine, which exhibits strong blue emission, suggests the potential for developing highly luminescent materials with halogenated bipyridine ligands nih.gov. Similarly, redox-active metal complexes could be designed for applications in catalysis or as components of molecular electronic devices. The synthesis and characterization of ruthenium complexes with chlorophenanthroline and bipyridine ligands have demonstrated the potential for creating photosensitizers uark.edu.

Integration of this compound into Advanced Supramolecular Systems

The presence of chlorine atoms on the this compound molecule makes it an excellent candidate for participating in halogen bonding interactions. Halogen bonding is a non-covalent interaction that can be used to direct the self-assembly of molecules into well-defined supramolecular architectures nih.gov. This opens up the possibility of using this compound as a tecton for the construction of complex supramolecular systems, such as coordination polymers, molecular cages, and liquid crystals.

Future research will explore the use of this compound in the design of functional supramolecular materials. For example, porous coordination polymers constructed from this ligand could be investigated for gas storage or separation applications. The self-assembly of a manganese(II) complex into a three-dimensional supramolecular framework through hydrogen bonds and π-π stacking interactions showcases the potential of bipyridine-based ligands in constructing such materials nih.gov. Furthermore, the ability to control the self-assembly process through external stimuli, such as light or temperature, could lead to the development of "smart" materials with switchable properties.

Computational-Experimental Synergies for Rational Design and Discovery

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern chemical research. DFT calculations can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of molecules, thereby guiding experimental efforts.

In the context of this compound, a synergistic approach combining computational modeling and experimental work will be crucial for its rational design and the discovery of new applications. DFT calculations can be used to predict the outcomes of synthetic reactions, design new derivatives with desired electronic properties, and understand the nature of the bonding in its coordination complexes and supramolecular assemblies. For example, DFT studies on the electronic structure of 2,2'-bipyridine (B1663995) organotransition-metal complexes have been instrumental in establishing the oxidation level of the ligand nih.gov. Similar studies on this compound could provide a deeper understanding of its coordination chemistry. The prediction of molecular properties using computational methods is a rapidly advancing field that can accelerate the discovery of new materials nih.gov.

Computational MethodApplicationPredicted Properties
Density Functional Theory (DFT)Electronic structure analysisHOMO/LUMO energies, charge distribution, bond orders
Time-Dependent DFT (TD-DFT)Prediction of spectroscopic propertiesUV-Vis absorption and emission spectra
Molecular Dynamics (MD)Simulation of supramolecular assemblyConformation, stability of assemblies

Emerging Roles in Niche Catalytic Systems and Material Science Applications

The unique electronic and steric properties of this compound suggest its potential for use in niche catalytic systems. The electron-withdrawing nature of the chlorine atoms can modulate the reactivity of a metal center in a coordination complex, potentially leading to enhanced catalytic activity or selectivity. The related compound, 2,6-dichloro-4,4'-bipyridine (B14000712), has shown high efficiency as a catalyst in diboration reactions, with its catalytic performance attributed to the electronic effect of the chlorine atoms researchgate.net. This suggests that this compound could also exhibit interesting catalytic properties.

In material science, the ability of this compound to participate in halogen bonding and form ordered supramolecular structures could be exploited for the development of new functional materials. For instance, its incorporation into polymers could lead to materials with enhanced thermal stability or specific optical properties. The development of pyridine-based dyes for live-cell imaging, achieved through palladium-catalyzed C-4 selective coupling of 2,4-dichloropyridines, highlights the potential of functionalized dichloropyridines in creating advanced materials acs.org. Further research into the physical properties of materials incorporating this compound could uncover new and exciting applications.

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